molecular formula C19H23NO5S B2369382 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one CAS No. 1798418-29-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2369382
CAS No.: 1798418-29-7
M. Wt: 377.46
InChI Key: XLWPQCLOAYVSPL-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chalcone derivative featuring a benzo[d][1,3]dioxol-5-yl (3,4-methylenedioxyphenyl) group conjugated via an α,β-unsaturated ketone (prop-2-en-1-one) to a 3-(cyclohexylsulfonyl)azetidin-1-yl moiety. The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in medicinal chemistry due to its electron-rich aromatic system and metabolic stability . This structural combination suggests applications in drug discovery, particularly for targets requiring both aromatic and sulfonamide interactions.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-cyclohexylsulfonylazetidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c21-19(9-7-14-6-8-17-18(10-14)25-13-24-17)20-11-16(12-20)26(22,23)15-4-2-1-3-5-15/h6-10,15-16H,1-5,11-13H2/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWPQCLOAYVSPL-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Formula: C₁₅H₁₇NO₃
  • Molecular Weight: 259.30 g/mol

The structure features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in medicinal chemistry.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Enzyme Inhibition : Many derivatives exhibit inhibitory effects on specific enzymes, contributing to their pharmacological effects.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing central nervous system activity.
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

A study evaluating the cytotoxic effects of various derivatives found that compounds with similar structures had significant activity against cancer cell lines such as HCT-116 and MCF-7. The IC₅₀ values for these compounds ranged from 16.19 μM to 17.16 μM compared to doxorubicin, a standard chemotherapeutic agent .

CompoundCell LineIC₅₀ (μM)
Compound AHCT-11616.19 ± 1.35
Compound BMCF-717.16 ± 1.54

Neuropharmacological Effects

In neuropharmacological studies, compounds similar to this compound have shown potential as anxiolytics and anticonvulsants. These effects are often attributed to their ability to modulate GABA receptors or other neurotransmitter systems .

Case Study 1: Anticonvulsant Activity

A series of benzodiazepine derivatives were synthesized and tested for their anticonvulsant properties using the maximal electroshock model. Results indicated that certain structural modifications enhanced activity significantly, suggesting that this compound could be explored further for similar applications .

Case Study 2: Antioxidant Properties

Another study investigated the antioxidant capacity of related compounds in vitro. The results demonstrated that these compounds effectively scavenged free radicals, indicating potential therapeutic benefits in oxidative stress-related diseases .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ Value (µM)Mechanism of Action
MDA-MB-23116.63 ± 0.27Induction of apoptosis via ROS generation
LNCaPTBDCell cycle arrest at S phase
Caco-2TBDMitochondrial membrane potential loss
HEK-293TBDSelective toxicity towards cancer cells

The compound has shown more potent activity than standard chemotherapeutics like cisplatin and etoposide in certain assays, indicating its potential as a lead compound for further development.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Caco-2 Cells : This study demonstrated that this compound significantly increased cytotoxicity compared to control groups.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with key proteins involved in cancer progression, suggesting a targeted mechanism of action.

Chemical Reactions Analysis

Conjugate Addition Reactions

The α,β-unsaturated ketone system undergoes nucleophilic 1,4-additions due to conjugation between the carbonyl and alkene groups.

Reaction Type Conditions Product Key Observations
Michael Addition Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, THF)β-Substituted ketone derivativesStabilization of the enolate intermediate by the electron-withdrawing sulfonyl group .
Grignard Addition Organomagnesium reagents (e.g., RMgX) in ether solventsTertiary alcohols via 1,2-addition or β-substituted ketones via 1,4-additionSelectivity influenced by steric hindrance from the cyclohexylsulfonyl group .

Mechanistic Insights :

  • The electron-withdrawing sulfonyl group enhances electrophilicity at the β-carbon, favoring nucleophilic attack .

  • Steric effects from the azetidine and cyclohexyl groups may direct regioselectivity toward less hindered positions .

Electrophilic Additions

The enone system reacts with electrophiles at the carbonyl oxygen or alkene.

Reaction Type Conditions Product Key Observations
Epoxidation Peracids (e.g., mCPBA) in dichloromethaneEpoxideLow yield due to steric hindrance from the azetidine substituent .
Halogenation X₂ (Cl₂, Br₂) in inert solventsDi-halogenated ketonesPreferential addition to the α,β-unsaturated system over aromatic rings .

Notable Example :
Under acidic conditions, protonation of the carbonyl oxygen generates a resonance-stabilized carbocation, enabling electrophilic attack at the β-position .

Oxidation and Reduction Reactions

The sulfonyl and enone groups dictate redox behavior.

Reaction Type Conditions Product Key Observations
Reduction (Enone) NaBH₄, LiAlH₄ in THF/EtOHSaturated alcoholPartial reduction observed due to competing pathways .
Oxidation (Sulfonyl) Strong oxidants (e.g., KMnO₄, H₂O₂)Stable sulfonic acid derivativesSulfonyl group resists further oxidation under standard conditions .

Mechanistic Notes :

  • The cyclohexylsulfonyl group remains inert to common oxidizing agents, preserving structural integrity during enone reduction .

Ring-Opening Reactions of Azetidine

The strained four-membered azetidine ring undergoes nucleophilic ring-opening.

Reaction Type Conditions Product Key Observations
Nucleophilic Attack H₂O/ROH under acidic conditionsOpen-chain sulfonamide derivativesRegioselective cleavage at the C-N bond adjacent to the sulfonyl group .
Acid-Catalyzed HCl/H₂SO₄ in polar solventsAmmonium sulfonate saltsEnhanced reactivity due to ring strain and electron-withdrawing sulfonyl group .

Example Pathway :
Azetidine ring protonation generates a stabilized carbocation, which undergoes nucleophilic attack by water or alcohols to yield linear products .

Aromatic Substitution on Benzo[d] dioxole

The electron-rich aromatic ring is susceptible to electrophilic substitution, though steric and electronic factors limit reactivity.

Reaction Type Conditions Product Key Observations
Nitration HNO₃/H₂SO₄ at 0–5°CNitro-substituted derivativesPara-substitution favored, but low yield due to steric hindrance from the dioxole.

Challenges :

  • The methylenedioxy group directs electrophiles to the para position but sterically shields the ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone derivatives with benzo[d][1,3]dioxol-5-yl groups are widely studied for their pharmacological and structural properties. Below is a comparative analysis of key analogs:

Substituent Variations and Structural Features

Compound Name Substituent on B-Ring/Other Moieties Molecular Weight (g/mol) Key Structural Differences References
Target Compound 3-(Cyclohexylsulfonyl)azetidin-1-yl ~423.5 (estimated) Azetidine ring with sulfonyl group; high rigidity and polarity
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one Branched alkyl chain (5,6,6-trimethylhept-4-en-3-one) 286.3 Flexible alkyl chain; lipophilic
(E)-3-(6-Nitro-benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxy-phenyl)prop-2-en-1-one 2,4,6-Trimethoxyphenyl; nitro group on benzodioxole 409.3 Electron-withdrawing nitro and methoxy groups; planar aromatic system
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one 3-Fluorophenyl; hydroxyl group on enone 286.3 Hydroxyl enhances hydrogen bonding; fluorine improves bioavailability
(E)-3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one 3-Nitrophenyl 297.3 Strong electron-withdrawing nitro group; polar
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one 3-Bromophenyl 357.2 Bromine increases molecular weight and halogen bonding potential
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one Piperidin-1-yl 285.3 Six-membered nitrogen ring; less rigid than azetidine

Pharmacological Activity Comparisons

  • Analgesic Activity : A dichloropyrimidine-substituted chalcone (C₁₆H₁₁Cl₂N₃O₃) showed 40.12% analgesic activity in acetic-acid-induced writhing tests, though lower than diclofenac sodium . The target compound’s sulfonyl group may enhance COX/LOX inhibition, but experimental data are pending.
  • Antimicrobial Potential: Nitro-substituted derivatives (e.g., ) exhibit enhanced activity due to nitro’s electron-withdrawing effects, whereas brominated analogs (e.g., ) may leverage halogen bonding for target interactions.
  • Solubility and Bioavailability: The cyclohexylsulfonylazetidine moiety in the target compound likely improves water solubility compared to alkyl or non-polar substituents (e.g., ).

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing : Derivatives like (E)-3-(6-nitro-benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxy-phenyl)prop-2-en-1-one form layered structures stabilized by C–H···O and π-π interactions . The target compound’s sulfonyl group may promote stronger hydrogen bonds (e.g., S=O···H–N), as seen in sulfonamide-containing crystals .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Functionalization of the azetidine ring with cyclohexylsulfonyl groups via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .

  • Step 2 : Coupling the benzo[d][1,3]dioxol-5-yl moiety via a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (prop-2-en-1-one). This requires base catalysis (e.g., NaOH/EtOH) and controlled temperature (25–40°C) to favor the E-isomer .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the E-isomer .

    • Data Table :
StepReaction TypeKey Reagents/ConditionsYield (%)
1SulfonylationCyclohexanesulfonyl chloride, DMF, 70°C65–75
2CondensationNaOH/EtOH, 30°C, 12h50–60

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and stereochemistry of the compound?

  • NMR :

  • ¹H NMR : Look for vinyl proton signals (δ 6.8–7.2 ppm, doublet, J = 15–16 Hz) confirming the E-configuration. Benzo[d][1,3]dioxole protons appear as a singlet (δ 5.9–6.1 ppm) .
  • ¹³C NMR : The carbonyl (C=O) signal appears at δ 190–200 ppm, while sulfonyl carbons (SO₂) resonate at δ 55–60 ppm .
    • X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) verifies the E-geometry and dihedral angles between aromatic planes (e.g., benzo[d][1,3]dioxole vs. azetidine) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase) or aromatic recognition sites (e.g., GPCRs) based on the compound’s sulfonyl and benzo[d][1,3]dioxole groups .

  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate binding. Key parameters include ligand flexibility and solvation effects .

  • Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

    • Data Table :
Target ProteinPredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)
Carbonic Anhydrase IX-8.2 ± 0.31.5 ± 0.2
5-HT₂A Receptor-7.6 ± 0.43.8 ± 0.5

Q. How to resolve contradictions in reaction yield data during scale-up synthesis?

  • Analysis Framework :

  • Variable Screening : Use factorial design (e.g., 2³ DOE) to test temperature, solvent polarity, and catalyst loading. For example, DMF may degrade at >80°C, reducing yield .

  • Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates or side products (e.g., Z-isomer formation at higher temperatures) .

  • Statistical Tools : Apply ANOVA to determine significance of variables (e.g., p < 0.05 for temperature effect) .

    • Case Study :
      A 10x scale-up in ethanol/water (70°C) reduced yield from 60% to 40% due to increased Z-isomer formation. Switching to a mixed solvent (THF/H₂O) and lower temperature (50°C) restored yield to 55% .

Methodological Notes

  • Avoid Common Pitfalls :

    • Degradation : Stabilize reaction mixtures with antioxidants (e.g., BHT) if the benzo[d][1,3]dioxole moiety oxidizes under acidic conditions .
    • Reproducibility : Pre-dry solvents (molecular sieves) and reagents (P₂O₅) to minimize moisture interference in sulfonylation steps .
  • Advanced Characterization :

    • LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions (e.g., m/z 430 → 145 for the parent ion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.